Cas no 2169573-06-0 (2-3-(aminomethyl)phenylpiperidin-3-amine)

2-3-(aminomethyl)phenylpiperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 2-3-(aminomethyl)phenylpiperidin-3-amine
- EN300-1477841
- 2169573-06-0
- 2-[3-(aminomethyl)phenyl]piperidin-3-amine
-
- インチ: 1S/C12H19N3/c13-8-9-3-1-4-10(7-9)12-11(14)5-2-6-15-12/h1,3-4,7,11-12,15H,2,5-6,8,13-14H2
- InChIKey: NIOPPBSWFWPYQV-UHFFFAOYSA-N
- SMILES: N1CCCC(C1C1C=CC=C(CN)C=1)N
計算された属性
- 精确分子量: 205.157897619g/mol
- 同位素质量: 205.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- XLogP3: -0.2
2-3-(aminomethyl)phenylpiperidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477841-0.1g |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1477841-2500mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 2500mg |
$2379.0 | 2023-09-28 | ||
Enamine | EN300-1477841-500mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 500mg |
$1165.0 | 2023-09-28 | ||
Enamine | EN300-1477841-100mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 100mg |
$1068.0 | 2023-09-28 | ||
Enamine | EN300-1477841-250mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 250mg |
$1117.0 | 2023-09-28 | ||
Enamine | EN300-1477841-1.0g |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1477841-10000mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 10000mg |
$5221.0 | 2023-09-28 | ||
Enamine | EN300-1477841-2.5g |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1477841-5000mg |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 5000mg |
$3520.0 | 2023-09-28 | ||
Enamine | EN300-1477841-0.5g |
2-[3-(aminomethyl)phenyl]piperidin-3-amine |
2169573-06-0 | 0.5g |
$1165.0 | 2023-06-06 |
2-3-(aminomethyl)phenylpiperidin-3-amine 関連文献
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
2-3-(aminomethyl)phenylpiperidin-3-amineに関する追加情報
Introduction to 2-3-(aminomethyl)phenylpiperidin-3-amine (CAS No. 2169573-06-0)
2-3-(aminomethyl)phenylpiperidin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2169573-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 2-3-(aminomethyl)phenylpiperidin-3-amine incorporates both aromatic and aliphatic amine functionalities, making it a promising scaffold for the development of novel bioactive molecules.
The pharmacological relevance of this compound stems from its ability to interact with various biological targets, including enzymes and receptors, which are pivotal in modulating physiological processes. Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the binding interactions between 2-3-(aminomethyl)phenylpiperidin-3-amine and its potential targets. These studies have highlighted the compound's structural flexibility, which allows it to adopt multiple conformations upon binding, thereby enhancing its binding affinity and selectivity.
In the context of drug discovery, 2-3-(aminomethyl)phenylpiperidin-3-amine has been explored as a lead compound for several therapeutic indications. Notably, its structural features suggest potential activity against central nervous system (CNS) disorders, such as depression and anxiety. Preclinical studies have demonstrated that derivatives of this compound exhibit anxiolytic and antidepressant-like effects, primarily by modulating serotonin and dopamine pathways. The presence of the phenyl ring and the piperidine core enhances lipophilicity, which is a critical factor for blood-brain barrier penetration, thereby improving CNS drug delivery.
Moreover, the amine functionalities in 2-3-(aminomethyl)phenylpiperidin-3-amine provide opportunities for further chemical modification to optimize pharmacokinetic properties and reduce off-target effects. Techniques such as structure-based drug design (SBDD) and fragment-based drug design (FBDD) have been employed to refine the scaffold and introduce novel substituents that enhance potency and selectivity. For instance, computational modeling has identified specific pockets on target proteins where modifications can be made to improve binding affinity without compromising safety profiles.
The synthesis of 2-3-(aminomethyl)phenylpiperidin-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been utilized to construct the complex core structure efficiently. The use of chiral auxiliaries or catalysts ensures enantioselective synthesis, which is crucial for developing enantiopure drugs with improved therapeutic efficacy.
Recent research has also explored the role of 2-3-(aminomethyl)phenylpiperidin-3-amine in addressing inflammatory diseases. Studies indicate that this compound can modulate inflammatory pathways by interacting with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, it may help reduce pro-inflammatory cytokine production, thereby alleviating symptoms associated with chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The potential application of 2-3-(aminomethyl)phenylpiperidin-3-amine in oncology is another area of active investigation. Preliminary data suggest that derivatives of this compound can inhibit tyrosine kinases involved in cancer cell proliferation. By targeting specific signaling cascades, such as the MAPK pathway, these compounds may offer a novel therapeutic approach for treating certain types of cancer. Additionally, combination therapy strategies involving 2-3-(aminomethyl)phenylpiperidin-3-amine with other chemotherapeutic agents have shown promising results in preclinical models by enhancing overall treatment efficacy.
The development of prodrugs based on 2-3-(aminomethyl)phenylpiperidin-3-amine has been explored to improve solubility and bioavailability. Prodrug formulations can enhance drug delivery by masking polar functional groups until they are metabolically activated in vivo. This approach has been particularly useful for compounds with poor aqueous solubility, allowing for more efficient absorption and distribution throughout the body.
Quality control and analytical methods are essential for ensuring the consistency and purity of 2-3-(aminomethyl)phenylpiperidin-3-amine during production. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify chemical structure and assess impurity profiles. These analytical tools provide critical data for regulatory submissions and ensure that the final product meets stringent pharmaceutical standards.
The future direction of research on 2-3-(aminomethyl)phenylpiperidin-3-amine includes exploring its role in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that this compound may modulate amyloid-beta aggregation and dopamine metabolism, two key pathological features associated with these conditions. Further investigation into its mechanism of action could lead to novel therapeutic strategies for treating neurodegenerative disorders.
In conclusion, 2 - 4 - (amino - methyl ) phenyl piper id ine - 4 - am ine ( CAS No . 216957 306 - 0 ) is a versatile pharmacophore with significant potential in pharmaceutical development . Its unique structural features , combined with its ability to interact with multiple biological targets , make it an attractive candidate for further exploration . Ongoing research aims to elucidate its mechanisms of action , optimize its pharmacokinetic properties , and translate preclinical findings into clinical applications . As our understanding of biological pathways continues to evolve , compounds like 4 - [( am ine - methyl ) phen yl ] p ip er id ine - 1 - carboxy l ic ac id ] will play a crucial role in advancing therapeutic interventions across various disease areas . p >
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